molecular formula C18H14N2O B12583645 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one CAS No. 582333-61-7

3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one

Cat. No.: B12583645
CAS No.: 582333-61-7
M. Wt: 274.3 g/mol
InChI Key: HWDGSVDGHAPOCG-UHFFFAOYSA-N
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Description

3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one is a heterocyclic compound that features a 1,8-naphthyridine core fused with a phenylbutenone moiety.

Comparison with Similar Compounds

3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its structural features and diverse biological activities, making it a valuable compound for various scientific research applications.

Biological Activity

3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one, also known by its CAS number 582333-61-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C17H15N1O
  • Molecular Weight : 274.317 g/mol
  • Structural Characteristics : The compound features a naphthyridine moiety linked to a phenylbutenone structure, which may contribute to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. The presence of the naphthyridine ring is believed to enhance its interaction with microbial enzymes or membranes.
  • Anticancer Activity : Research indicates that the compound may have cytotoxic effects on cancer cell lines. For instance, it has been tested against various human cancer cell lines with promising results in inhibiting cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains, suggesting moderate antimicrobial activity.

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

In a cytotoxicity assay against several cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of approximately 10 µM, indicating potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-710
HeLa15
A54920

Mechanistic Insights

The mechanism behind the anticancer activity was explored through apoptosis assays and cell cycle analysis. The compound was found to induce apoptosis in MCF-7 cells via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Properties

CAS No.

582333-61-7

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one

InChI

InChI=1S/C18H14N2O/c1-13(21)16(12-14-6-3-2-4-7-14)17-10-9-15-8-5-11-19-18(15)20-17/h2-12H,1H3

InChI Key

HWDGSVDGHAPOCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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